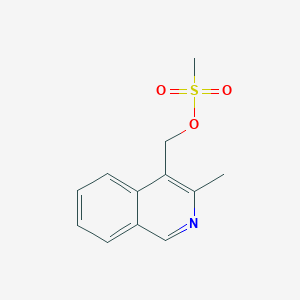![molecular formula C11H13N3O B13867090 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a cyclobutyl group, a methoxy group, and a fused pyrazolo-pyridine ring system. The presence of these functional groups and the fused ring system makes this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which undergoes a Friedel–Crafts-type alkylation/cyclization to afford the desired pyrazolo[3,4-b]pyridine analogues . Another approach involves the use of diethyl ethoxy methylenemalonate with 5-aminopyrazole, which is a general and extensible method for constructing this heterocyclic system .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), has been evaluated for its efficiency in synthesizing pyrazolo[3,4-b]pyridine derivatives. This method offers advantages such as low cost, non-toxicity, and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the methoxy or cyclobutyl groups are present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as TRKs. The compound binds to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A common fragment used in the synthesis of kinase inhibitors.
1H-pyrazolo[3,4-b]pyridine: Another isomer with similar biological activities.
Pyrazolo[4,3-b]pyridine: A related compound with different substitution patterns and biological activities.
Uniqueness
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which includes a cyclobutyl group and a methoxy group. These functional groups contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-15-8-5-6-12-11-9(8)10(13-14-11)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
LLEGFWYFRIVUSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NC2=NNC(=C12)C3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





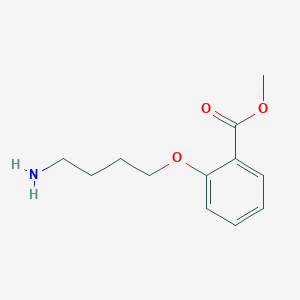
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
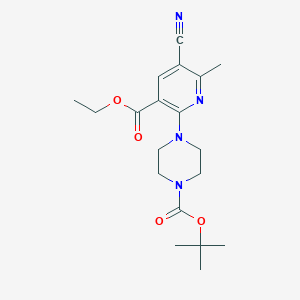
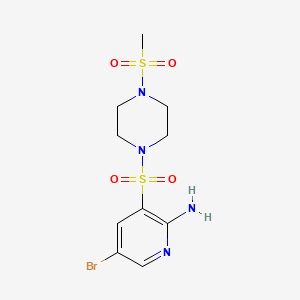

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

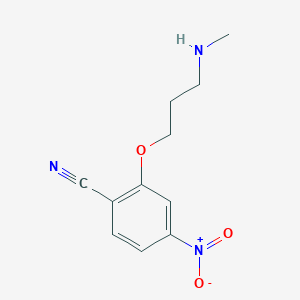
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)

